4-(pyridin-2-yl)isoxazol-5(2H)-one
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Overview
Description
4-(pyridin-2-yl)isoxazol-5(2H)-one is a heterocyclic compound that features both a pyridine ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)isoxazol-5(2H)-one typically involves the reaction of 2-pyridyl nitrile oxide with an appropriate alkyne. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include N-oxides, isoxazolines, and various substituted derivatives on the pyridine ring, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(pyridin-2-yl)isoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)isoxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its antifibrotic activity.
2-(pyridin-2-yl)imidazole: Known for its antimicrobial properties.
2-(pyridin-2-yl)pyrazole: Studied for its potential as an anti-inflammatory agent.
Uniqueness
4-(pyridin-2-yl)isoxazol-5(2H)-one is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-pyridin-2-yl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-6(5-10-12-8)7-3-1-2-4-9-7/h1-5,10H |
InChI Key |
RRLOYSUZXAGALT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNOC2=O |
Origin of Product |
United States |
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